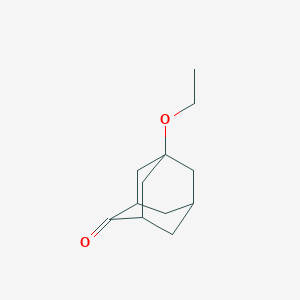

5-Ethoxyadamantan-2-one

Description

5-Hydroxy-2-adamantanone (CAS 20098-14-0) is a bicyclic ketone derivative of adamantane, featuring a hydroxyl group at position 5 and a ketone at position 2. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol . This compound is commercially available as a high-purity research chemical, often used in pharmaceutical and organic synthesis studies. Synonymous with Kemantane and Idramantone, it is valued for its rigid adamantane backbone, which imparts thermal stability and influences stereochemical reactivity .

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-ethoxyadamantan-2-one |

InChI |

InChI=1S/C12H18O2/c1-2-14-12-5-8-3-9(6-12)11(13)10(4-8)7-12/h8-10H,2-7H2,1H3 |

InChI Key |

ODIVKMLJUQLBRE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC12CC3CC(C1)C(=O)C(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Influence on Reactivity

- Hydroxyl vs. Methoxy: The hydroxyl group in 5-Hydroxy-2-adamantanone enhances hydrogen-bonding capability, increasing solubility in polar solvents compared to its methoxy analog (e.g., (1R,3S)-5-Methoxyadamantan-2-amine) . Methoxy derivatives exhibit greater lipophilicity, favoring membrane permeability in drug design.

- Oxime Derivatives : 5-Hydroxy-adamantan-2-one oxime introduces a reactive NH₂ group, enabling participation in condensation reactions or metal chelation, which is absent in the parent ketone .

- Amide vs. Amine: N-(1-Adamantyl)acetamide’s amide group reduces basicity compared to amino-adamantanes, altering its pharmacokinetic profile .

Photochemical Behavior

Pharmaceutical Relevance

- Amino-Adamantanes: (1R,3S)-5-Methoxyadamantan-2-amine and related compounds are explored for antiviral activity, leveraging adamantane’s ability to penetrate lipid bilayers .

- Kemantane (5-Hydroxy-2-adamantanone): Investigated for neuroprotective effects in preclinical models, though clinical applications remain under study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.